4-Methylcinnoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcinnoline 1-oxide is an organic compound with the chemical formula C9H8N2O. It belongs to the class of cinnoline derivatives, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcinnoline 1-oxide typically involves the oxidation of 4-methylcinnoline. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Methylcinnoline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced to 4-methylcinnoline.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium oxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 4-methylcinnoline.
Substitution: Formation of substituted cinnoline derivatives.
Scientific Research Applications
4-Methylcinnoline 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methylcinnoline 1-oxide involves its interaction with specific molecular targets. It can act as an oxidizing agent, participating in redox reactions that alter the chemical environment. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Methylcinnoline: The parent compound, which lacks the oxide group.
2-Methylcinnoline 1-oxide: A positional isomer with the oxide group at a different position.
4-Ethylcinnoline 1-oxide: A derivative with an ethyl group instead of a methyl group.
Uniqueness
4-Methylcinnoline 1-oxide is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
4-methyl-1-oxidocinnolin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-6-10-11(12)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUMDIGPGFJRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[N+](C2=CC=CC=C12)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344157 |
Source
|
Record name | 4-Methylcinnoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-86-9 |
Source
|
Record name | Cinnoline, 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylcinnoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.